Bis(methacryloyloxyethyl) hydrogen phosphate
Description
Properties
IUPAC Name |
2-[hydroxy-[2-(2-methylprop-2-enoyloxy)ethoxy]phosphoryl]oxyethyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19O8P/c1-9(2)11(13)17-5-7-19-21(15,16)20-8-6-18-12(14)10(3)4/h1,3,5-8H2,2,4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXBXJOWBDCQIHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCOP(=O)(O)OCCOC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
120881-18-7, 72829-36-8 | |
| Record name | Bis[2-(methacryloyloxy)ethyl] phosphate homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120881-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Poly(oxy-1,2-ethanediyl), α,α′-phosphinicobis[ω-[(2-methyl-1-oxo-2-propen-1-yl)oxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72829-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID3044916 | |
| Record name | Bis(methacryloyloxyethyl) hydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; NKRA | |
| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-[phosphinicobis(oxy-2,1-ethanediyl)] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
32435-46-4 | |
| Record name | Bis[2-(methacryloyloxy)ethyl] phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32435-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(2-(methacryloyloxy)ethyl) phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032435464 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-[phosphinicobis(oxy-2,1-ethanediyl)] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis(methacryloyloxyethyl) hydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(methacryloyloxyethyl) hydrogen phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.385 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BIS(2-(METHACRYLOYLOXY)ETHYL) PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q422H5264W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(methacryloyloxyethyl) hydrogen phosphate is typically synthesized through the reaction of methacryloyl chloride with ethylene glycol phosphate under alkaline conditions. The reaction involves the formation of an ester bond between the methacryloyl group and the ethylene glycol phosphate, resulting in the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification reactions. The process requires precise control of reaction conditions, including temperature, pH, and reactant concentrations, to ensure high yield and purity of the final product. The compound is then purified through techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Polymerization Reactions
BMEP undergoes polymerization via multiple mechanisms, forming cross-linked networks essential for material stability.
Free Radical Polymerization
Initiated by thermal or photochemical conditions, BMEP polymerizes through its methacrylate groups:
-
Reagents/Conditions :
-
Key Findings :
| Parameter | Free Radical Polymerization | Acid-Initiated Polymerization |
|---|---|---|
| Initiator | AIBN | Hydroxyapatite (HA) |
| Conversion Efficiency | High (~90%) | Moderate (70–85%) |
| Applications | Dental resins, hydrogels | Self-etching dental primers |
Acid-Initiated Spontaneous Polymerization
BMEP exhibits unique reactivity in acidic environments, such as in the presence of hydroxyapatite (HA):
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Mechanism : Phosphate groups interact with HA, lowering the activation energy for methacrylate cross-linking .
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Outcomes :
Hydrolysis and Stability
BMEP’s phosphate ester bonds are susceptible to hydrolysis, impacting its long-term performance:
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Research Insight : Hydrolysis rates increase in aqueous environments, necessitating hydrophobic co-monomers (e.g., Bis-GMA) to enhance durability in dental adhesives .
Copolymerization with Functional Monomers
BMEP’s dimethacrylate structure enables copolymerization with hydrophobic monomers, improving material properties:
-
Common Comonomers : Bisphenol A-glycidyl methacrylate (Bis-GMA), triethylene glycol dimethacrylate (TEGDMA) .
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Key Outcomes :
Interaction with Biomolecules
BMEP’s phosphate group facilitates ionic interactions with calcium in hydroxyapatite (HA), critical for dental applications:
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Reaction :
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Effect : Forms a hybrid layer resistant to enzymatic degradation (MMP inhibition > 60%) .
Environmental and Industrial Reactions
BMEP participates in flame-retardant polymer synthesis:
Scientific Research Applications
Chemistry
- Crosslinking Agent: Bis(methacryloyloxyethyl) hydrogen phosphate acts as a bifunctional crosslinker in the synthesis of superabsorbent polymers via free radical polymerization. This application is crucial in developing materials with enhanced absorbency for various uses, including biomedical applications.
Biology
- Hydrogels for Tissue Engineering: The compound is incorporated into hydrogels used in tissue engineering and drug delivery systems. Its hydrophilicity improves cell adhesion and nutrient transport within the hydrogel matrix .
- Metal Ion Removal: The phosphate groups in this compound exhibit a strong affinity for metal ions, particularly uranium and rare earth elements. This property makes it effective for chelating metal ions from solutions, which is beneficial in environmental remediation efforts.
Medicine
- Dental Applications: this compound is utilized in dental resins and self-etching primers for enamel and dentine. Studies show that it enhances etching efficiency compared to traditional phosphoric acid etchants, leading to stronger adhesive bonds in restorative dentistry . The compound also inhibits matrix metalloproteinase activity, which helps preserve collagen integrity within dental structures .
Industry
- Fire-Retardant Composites: The compound is employed in producing fire-retardant polymer composites due to its ability to enhance thermal stability and reduce flammability in materials.
- Anti-Corrosion Agents: Its application extends to coatings where it serves as an anti-corrosion agent, providing protective layers on metal substrates.
Case Study 1: Hydrogels for Wastewater Treatment
Research has demonstrated the effectiveness of hydrogels incorporating this compound as adsorbents for removing dyes from wastewater. These hydrogels showed high removal efficiencies (up to 98%) under optimal conditions, indicating their potential for environmental applications .
Case Study 2: Dental Bonding Systems
A comparative study evaluated the performance of self-etching primers containing this compound against commercial systems. Results indicated that primers with this compound achieved superior bonding strength and created longer resin tags within enamel and dentine compared to traditional systems .
Mechanism of Action
The mechanism of action of bis(methacryloyloxyethyl) hydrogen phosphate involves its ability to undergo polymerization and form crosslinked networks. The methacrylate groups polymerize in the presence of free radicals, creating a stable polymer matrix. The phosphate group enhances the hydrophilicity and adhesion properties of the resulting polymers, making them suitable for various applications .
Comparison with Similar Compounds
Structural and Functional Comparisons
Table 1: Structural and Functional Properties of Bis(methacryloyloxyethyl) Hydrogen Phosphate and Related Compounds
Dental Adhesives
- These monomers demineralize dentin via acidic phosphate groups and copolymerize with resins to form durable bonds. BMH’s dual methacrylate groups could enhance crosslinking but may lack the optimized chain length for adhesion seen in 10-MDP .
- 10-MDP : Exhibits superior bonding strength (50–55 MPa) due to its long alkyl chain, which improves hydrophobic interactions and reduces hydrolytic degradation .
- HEMA : Enhances primer penetration into collagen networks but lacks self-etching capability, requiring separate acid etching .
Flame Retardancy
- BMH : Used in PolySurFTMHP mixtures with phosphoric acid to modify flax fibers, achieving flame retardancy through char formation . Its phosphate groups release phosphoric acid upon heating, catalyzing dehydration and charring .
Ion-Exchange Membranes
- BMH: Polymerized into poly(bisMEP) within bacterial nanocellulose (BNC) networks to create bio-based membranes with high ionic conductivity (e.g., 10⁻² S/cm) .
- Poly(methacryloyloxyethyl phosphate) : Offers comparable conductivity but lower mechanical stability than BMH-based composites .
Physical and Chemical Properties
Table 2: Comparative Physical Properties
| Property | BMH | 10-MDP | HEMA |
|---|---|---|---|
| Molecular Weight (g/mol) | 322.4 | 330.3 | 130.1 |
| Density (g/mL) | 1.28 | ~1.15 | 1.07 |
| Water Solubility | Moderate | Low | High |
| Acidity (pH in solution) | ~1.5–2.5 (estimated) | ~1.5 | Non-acidic |
| Polymerization Efficiency | High (dual methacrylate) | Moderate (single methacrylate) | High (single methacrylate) |
Biological Activity
Bis(methacryloyloxyethyl) hydrogen phosphate (BMEP) is a hydrophilic monomer characterized by its dual polymerizable methacrylate groups and a central phosphate group. This compound has garnered attention in various fields, including dental materials, tissue engineering, and environmental applications due to its unique biochemical properties and biological activities. This article delves into the biological activity of BMEP, exploring its mechanisms, applications, and relevant research findings.
BMEP exhibits spontaneous polymerization when exposed to acidic conditions, leading to the formation of cross-linked networks. This polymerization is facilitated by its methacrylate groups, which enhance its reactivity and utility in various applications. The compound's hydrophilicity improves its wetting properties, making it suitable for use in self-etching primers in dental applications.
Cellular Interactions
BMEP interacts with cellular components, influencing cell signaling pathways and gene expression. Its ability to form cross-links can affect cellular metabolism and function. Studies indicate that BMEP can inhibit matrix metalloproteinases (MMPs), which are enzymes involved in extracellular matrix degradation, thereby protecting dental tissues from enzymatic breakdown .
Dosage Effects
Research has demonstrated that the effects of BMEP vary with dosage. Lower concentrations can enhance cellular functions and polymerization processes, while higher doses may lead to cytotoxicity and adverse effects such as skin irritation. It is crucial to identify optimal dosages that maximize beneficial effects while minimizing toxicity.
Metabolic Pathways
BMEP is involved in several metabolic pathways, interacting with various enzymes and cofactors. The phosphate group plays a significant role in these interactions, influencing metabolic flux and overall cellular metabolism .
Dental Materials
In dentistry, BMEP is incorporated into adhesive systems as a primer for enamel and dentine bonding. Its incorporation has been shown to enhance the bonding strength and durability of dental restorations by improving the formation of hybrid layers .
Tissue Engineering
BMEP is utilized in the development of hydrogels for tissue engineering applications. Its ability to form stable polymer networks makes it an excellent candidate for scaffolding materials that support cell growth and differentiation .
Environmental Applications
The compound's selectivity for metal ions has led to its exploration in environmental remediation efforts, particularly in the extraction of uranium from nuclear waste. BMEP's efficiency in acidic solutions makes it a promising candidate for developing sustainable waste management technologies.
Case Studies
- Inhibition of MMPs : A study demonstrated that primers containing BMEP significantly inhibited MMP-2 and MMP-8 activity compared to controls, suggesting potential benefits in preserving dental structures from enzymatic degradation .
- Hydrogel Development : Research on hydrogel nanocomposites incorporating BMEP showed effective dye adsorption capabilities, indicating its potential use in environmental cleanup applications .
- Polymer Electrolyte Membranes : BMEP-based membranes exhibited promising proton conductivity characteristics, making them suitable for fuel cell applications .
Data Summary
| Property | Details |
|---|---|
| Molecular Formula | C₁₂H₁₅O₄P |
| Density | 1.28 g/mL at 25 °C |
| Polymerization Type | Spontaneous under acidic conditions |
| MMP Inhibition | Significant inhibition observed |
| Applications | Dental adhesives, tissue engineering, environmental remediation |
Q & A
Q. Methodological Guidance
- Simulated Body Fluids : Use pH 7.4 phosphate-buffered saline (PBS) with 0.02% sodium azide to mimic oral conditions .
- Accelerated Aging : Thermocycling (5–55°C, 10,000 cycles) or storage at 37°C/95% relative humidity for 6–12 months .
- Analytical Endpoints : Measure degree of conversion (DC) via FTIR pre- and post-aging, and quantify leached monomers via HPLC .
How does the incorporation of HEMA-P affect the degree of conversion (DC) in photopolymerizable resin systems, and what methods are used to assess this?
Advanced Research Question
HEMA-P’s acidic groups can inhibit free-radical polymerization, reducing DC by 10–15% compared to non-acidic monomers. To mitigate this:
- Co-Initiator Systems : Add diphenyliodonium hexafluorophosphate (DPIHFP) to scavenge protons and accelerate curing .
- DC Measurement : FTIR spectroscopy (C=C peak at 1635 cm⁻¹) or Raman spectroscopy, normalized against aromatic C–H peaks .
- Real-Time Monitoring : Use near-infrared (NIR) spectroscopy to track polymerization kinetics .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
